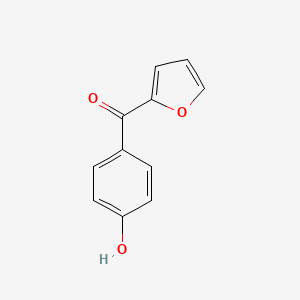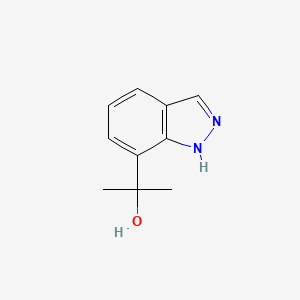
2-(chloromethyl)-1,3-dioxepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(chloromethyl)-1,3-dioxepane: is an organic compound with the molecular formula C6H11ClO2 and a molecular weight of 150.6 g/mol It is a cyclic ether with a chloromethyl group attached to the second carbon of the dioxepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
2-(chloromethyl)-1,3-dioxepane can be synthesized through the reaction of 1,4-butanediol with chloroacetaldehyde in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxepane ring.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
2-(chloromethyl)-1,3-dioxepane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(chloromethyl)-1,3-dioxepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(chloromethyl)-1,3-dioxepane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Vergleich Mit ähnlichen Verbindungen
2-Chloromethyl-1,3-dioxolane: Similar in structure but with a five-membered ring instead of a six-membered ring.
2-Methylene-1,3-dioxepane: Similar in structure but with a methylene group instead of a chloromethyl group.
Comparison:
2-(chloromethyl)-1,3-dioxepane is unique due to its six-membered ring structure and the presence of a chloromethyl group, which imparts distinct reactivity compared to its analogs. The six-membered ring provides greater stability and different chemical properties compared to the five-membered ring in 2-chloromethyl-1,3-dioxolane . The chloromethyl group offers different reactivity compared to the methylene group in 2-methylene-1,3-dioxepane .
Eigenschaften
CAS-Nummer |
54237-96-6 |
|---|---|
Molekularformel |
C6H11ClO2 |
Molekulargewicht |
150.60 g/mol |
IUPAC-Name |
2-(chloromethyl)-1,3-dioxepane |
InChI |
InChI=1S/C6H11ClO2/c7-5-6-8-3-1-2-4-9-6/h6H,1-5H2 |
InChI-Schlüssel |
GQAZYCCUYVVQCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(OC1)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1-(7-chlorothieno[3,2-b]pyridine-2-carbonyl)pyrrolidin-3-yl)carbamate](/img/structure/B8710113.png)



![7-Thiaspiro[3.5]non-2-en-1-one, 3-ethoxy-, 7,7-dioxide](/img/structure/B8710130.png)


![4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B8710149.png)





